2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core substituted with three methyl groups and a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methyl groups and the pentan-3-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-N-phenylbenzenesulfonamide
- 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide
- 2,4,6-Trimethyl-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of the pentan-3-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H23NO2S |
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Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-13(7-2)15-18(16,17)14-11(4)8-10(3)9-12(14)5/h8-9,13,15H,6-7H2,1-5H3 |
InChI Key |
RDFMNSATDMOESM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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